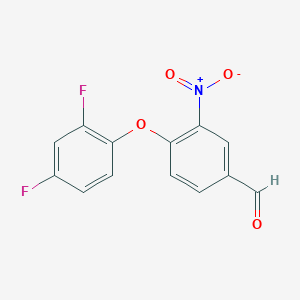

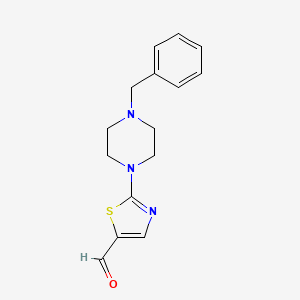

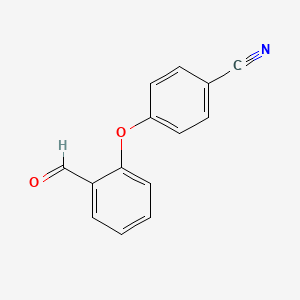

![molecular formula C16H15NO4 B1270183 4-({[(苄氧羰基]氨基}甲基)苯甲酸 CAS No. 58933-52-1](/img/structure/B1270183.png)

4-({[(苄氧羰基]氨基}甲基)苯甲酸

概述

描述

Synthesis Analysis

The synthesis of compounds related to "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid" involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction processes. For example, a series of liquid crystal intermediates, which are structurally similar, were synthesized from 4-phenylphenol via these steps, characterized by IR, 1H NMR, and MS techniques (Dou Qing, 2000).

Molecular Structure Analysis

The molecular structures of compounds analogous to "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid" have been elucidated using various spectroscopic techniques, including 1H, 13C NMR, UV–VIS, and IR spectroscopy, as well as density functional theory (DFT) calculations. These studies reveal complex behavior, such as acid-base dissociation and azo-hydrazone tautomerism in solution, dependent on solvent composition or pH (T. Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes transformations under various conditions, such as intramolecular cyclization to yield novel structures. For example, derivatives of 2-amino-4-pentenoic acid were resolved and epoxidized, leading to cyclization and the formation of 4-hydroxyproline derivatives through intramolecular attacks by the amino group on the side-chain epoxide (Suvratha Krishnamurthy et al., 2014).

科学研究应用

药代动力学和生物利用度

4-({[(苄氧羰基]氨基}甲基)苯甲酸及其衍生物的药代动力学特性已得到研究。例如,一项研究调查了苯甲酸、4-[[(2-羟乙基)氨基]羰基]-甲酯在大鼠中的药代动力学。这项研究涉及静脉和口服给药,利用超高效液相色谱分析化合物在体内的行为 (徐等人,2020)。

合成和表征

该化合物的衍生物已在各种研究中合成和表征。例如,已经对 [苄基-7-3H] 和 [苯甲酰-7-14C] 甲基 4-(2,5-二羟基苄氨基)苯甲酸酯的合成进行了研究,有助于了解其分子结构和潜在应用 (泰勒等人,1996)。

叶酸代谢抑制剂

一项重要的应用是抑制叶酸代谢。N-[4-[[(苄氧羰基)甲基氨基]苯甲酰]-L-谷氨酸 α-苄酯是一种衍生物,已被评估为叶酸代谢的抑制剂。此类研究探索了该化合物在生化药理过程中的作用,特别是它与二氢叶酸还原酶的相互作用 (Piper 等人,1982)。

构象研究

已经对具有类视黄醇活性的芳香酰胺的构象进行了研究。此类研究探索了反式酰胺结构对活性的重要性,有助于理解结构构象如何影响生物学特性 (Kagechika 等人,1989)。

催化

该化合物及其衍生物已在催化应用中得到探索。例如,研究了钯-菲咯啉催化的硝基苯羰基化为甲基苯甲氨酸酯,突出了这些化合物的催化潜力 (Gasperini 等人,2003)。

液晶研究

n-烷氧基联苯 4' 羰基氧基苯甲酸的合成是许多铁电和反铁电液晶的中间体,说明了该化合物在材料科学中的相关性 (窦青,2000)。

安全和危害

作用机制

Target of Action

It belongs to the class of organic compounds known as indolecarboxamides and derivatives , which are known to interact with various biological targets.

Mode of Action

Compounds with similar structures, such as benzylic compounds, are known to undergo reactions like electrophilic nitration and friedel-crafts acylation . These reactions introduce deactivating, meta-directing substituents on an aromatic ring, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical pathways due to their enhanced reactivity .

Result of Action

Similar compounds are known to have various effects, such as the conversion of electron-withdrawing functions into electron-donating amino and alkyl groups .

属性

IUPAC Name |

4-(phenylmethoxycarbonylaminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHYEFZPTSTTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363175 | |

| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58933-52-1 | |

| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

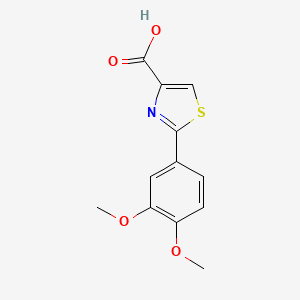

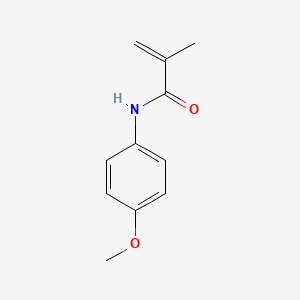

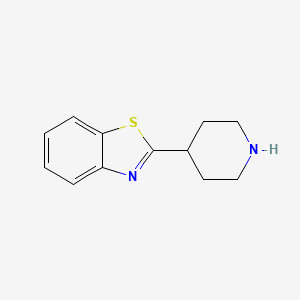

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

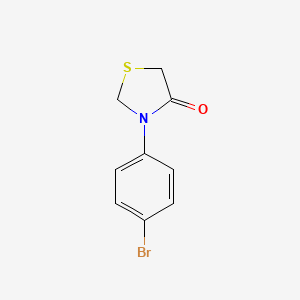

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)